molecular formula C15H18ClN3O4 B1673910 3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate CAS No. 144860-79-7

3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate

Cat. No.: B1673910
CAS No.: 144860-79-7
M. Wt: 339.77 g/mol
InChI Key: JFXQOIPEIVQLCS-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-689,660, also known as 1-azabicyclo[2.2.2]octane, 3-(6-chloropyrazinyl)maleate, is a novel cholinomimetic compound. It has been shown to have functional selectivity for M1 and M3 muscarinic receptors, making it a significant compound in pharmacological research .

Preparation Methods

The synthesis of L-689,660 involves the reaction of 1-azabicyclo[2.2.2]octane with 6-chloropyrazine and maleic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

L-689,660 undergoes various chemical reactions, including:

Scientific Research Applications

L-689,660 has a wide range of scientific research applications:

Mechanism of Action

L-689,660 acts as an agonist for M1 and M3 muscarinic receptors. It stimulates phosphoinositide turnover in the brain, leading to various physiological effects. The compound also acts as an antagonist at M2 and M4 receptors, regulating acetylcholine release in the hippocampus .

Comparison with Similar Compounds

L-689,660 is compared with other muscarinic receptor agonists such as AF102B and RS-86. While AF102B and RS-86 also target muscarinic receptors, L-689,660 has higher affinity and functional selectivity for M1 and M3 receptors. This makes it unique in its ability to selectively modulate these receptors .

Similar Compounds

  • AF102B (cis-2-methylspiro-(1,3-oxathiolane 5,3’)-quinuclidine hydrochloride)
  • RS-86 (2-ethyl-8-methyl-2,8-diazospiro[4,5]decan 1,3-dione hydrochloride)

Properties

CAS No.

144860-79-7

Molecular Formula

C15H18ClN3O4

Molecular Weight

339.77 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C11H14ClN3.C4H4O4/c12-11-6-13-5-10(14-11)9-7-15-3-1-8(9)2-4-15;5-3(6)1-2-4(7)8/h5-6,8-9H,1-4,7H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

JFXQOIPEIVQLCS-BTJKTKAUSA-N

SMILES

C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 689660;  L-689660;  L689660;  L-689,660;  L 689,660;  L689,660;  pyrazinylquinuclidine 5n; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate
Reactant of Route 2
3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate
Reactant of Route 3
3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate
Reactant of Route 4
3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate
Reactant of Route 5
3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate
Reactant of Route 6
3-(6-Chloropyrazinyl)-1-azabicyclo(2.2.2)octane (Z)-2-butenedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.